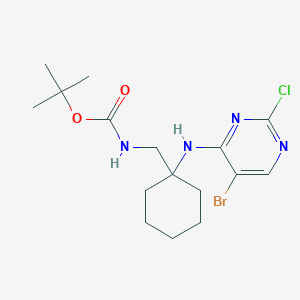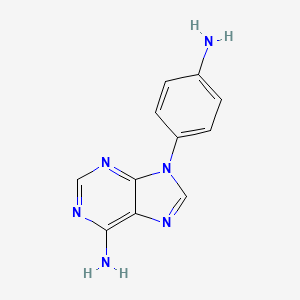
1H-Indazole-3-carboxylic acid, 5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropylindazole-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes an indazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropylindazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction. This process includes the generation of α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure . Another approach involves the use of t-BuOK/DMF system without special initiators or additives, which enables the preparation of N-substituted indole-3-carboxylates in high yields .
Industrial Production Methods: Industrial production methods for 5-isopropylindazole-3-carboxylic acid are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isopropylindazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Applications De Recherche Scientifique
5-Isopropylindazole-3-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-isopropylindazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect biological processes as signaling molecules . It maintains intestinal homeostasis and impacts liver metabolism and immune response, showing therapeutic potential in gastrointestinal and liver diseases .
Comparaison Avec Des Composés Similaires
3-Isopropylpyrazole-5-carboxylic acid: Shares a similar structure but with a pyrazole ring instead of an indazole ring.
Indole-3-carboxylic acid: Lacks the isopropyl group but has a similar indole structure.
Uniqueness: 5-Isopropylindazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the carboxylic acid group at the 3-position enhances its reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-propan-2-yl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)7-3-4-9-8(5-7)10(11(14)15)13-12-9/h3-6H,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
DCSHNMUQECGXQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)NN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-2-phenoxy-benzamide](/img/structure/B8753224.png)



![Ethyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B8753239.png)
![1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE](/img/structure/B8753243.png)








